

Inaugural Total Synthesis of (–)-Rauvoyunine B Sets Benchmark for Synthetic Efficiency

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Compound of Interest		
Compound Name:	Rauvoyunine B	
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A landmark achievement in natural product synthesis has been realized with the first total synthesis of (–)-**Rauvoyunine B**, a complex, cyclopropane-containing indole alkaloid. This pioneering work, accomplished by Aquilina, Banerjee, Morais, Chen, and Smith, establishes a crucial benchmark for evaluating the efficiency of future synthetic endeavors targeting this unique molecule. The successful route, completed in 11 steps with an overall yield of 2.4%, provides a valuable roadmap for researchers in synthetic chemistry and drug development.[1] [2][3][4]

(–)-Rauvoyunine B, isolated from the medicinal plant Rauvolfia vomitoria, possesses a novel hexacyclic ring system that has presented a significant challenge to synthetic chemists.[5] This guide provides a detailed analysis of the first and, to date, only successful total synthesis, offering a comprehensive overview of its efficiency and methodologies to serve as a standard for subsequent routes.

Quantitative Analysis of the Synthetic Route

The efficiency of this inaugural synthesis is summarized below. The route is characterized by several strategic bond formations, including a palladium-catalyzed stereospecific allylic amination, a cis-selective Pictet—Spengler reaction, and a ring-closing metathesis.[1][2][3] The key transformation is a strain-promoted intramolecular cyclopropanation that forges the distinctive three-membered ring of the target molecule.[1][2][3][4]



Step No.	Reaction	Starting Material	Product	Yield (%)
1	Palladium- Catalyzed Allylic Amination	Commercially available materials	Allylic Amine Intermediate	Not explicitly stated
2	Cis-selective Pictet–Spengler Reaction	Allylic Amine Intermediate	Tetracyclic Amine	Not explicitly stated
3	Ring-Closing Metathesis	Tetracyclic Amine	Diene Intermediate	Not explicitly stated
4	Alkynylation	Diene Intermediate	Alkyne Intermediate	Not explicitly stated
5	Cu-catalyzed [3+2] cycloaddition	Alkyne Intermediate	N-sulfonyl-1,2,3- triazole precursor	Not explicitly stated
6	Intramolecular Cyclopropanatio n	N-sulfonyl-1,2,3- triazole precursor	Cyclopropane Intermediate	Not explicitly stated
7-11	Further Transformations	Cyclopropane Intermediate	(–)-Rauvoyunine B	Not explicitly stated
Overall	Total Synthesis	Commercially available materials	(–)-Rauvoyunine B	2.4%

Detailed step-by-step yields were not fully available in the initial publications. The overall yield of 2.4% over 11 steps is the key benchmark metric.[1][2][3]

Key Experimental Protocols

The success of this synthesis hinges on several critical transformations. The detailed experimental protocols for these key steps, extracted from the supplementary information of the primary publication, are provided below.

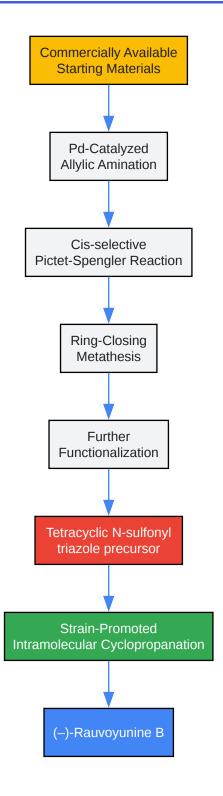


- 1. Palladium-Catalyzed Stereospecific Allylic Amination: This reaction establishes a key stereocenter in the molecule. The protocol involves the use of a palladium catalyst to control the stereospecific addition of an amine to an allylic substrate. The precise conditions, including the choice of ligand and solvent, are crucial for achieving high stereoselectivity.
- 2. Cis-selective Pictet—Spengler Reaction: The formation of the tetracyclic core of **Rauvoyunine B** is accomplished through a Pictet—Spengler reaction. The cis-selectivity is a notable feature of this step, leading to the desired ring fusion stereochemistry. The reaction is typically carried out under acidic conditions with careful control of temperature and reaction time.
- 3. Strain-Promoted Intramolecular Cyclopropanation: This is the cornerstone of the synthetic strategy, leading to the formation of the unique cyclopropane ring. The reaction utilizes a rhodium catalyst to promote the intramolecular cyclopropanation of a tetracyclic N-sulfonyl triazole precursor. The conformational strain of the precursor is reported to be a critical factor in the success of this transformation.[1][2][3]

Strategic Overview of the Synthesis

The logical flow of the synthetic route is depicted below. The strategy involves the initial construction of a tetracyclic intermediate, followed by the key intramolecular cyclopropanation to form the hexacyclic core of (–)-**Rauvoyunine B**.





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Figure 1. A simplified workflow of the total synthesis of (–)-Rauvoyunine B.

This inaugural synthesis of (–)-**Rauvoyunine B** is a significant contribution to the field of organic chemistry. The development of this 11-step route with a 2.4% overall yield provides a



solid foundation and a clear benchmark for future efforts to synthesize this complex and biologically interesting molecule. As new synthetic strategies emerge, they will be measured against the efficiency and ingenuity of this pioneering work.

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